An In-depth Technical Guide to the Synthesis of Methyl 6-(trifluoromethyl)nicotinoylacetate
An In-depth Technical Guide to the Synthesis of Methyl 6-(trifluoromethyl)nicotinoylacetate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to Methyl 6-(trifluoromethyl)nicotinoylacetate, a valuable β-keto ester intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine moiety is a key pharmacophore, and this guide details the strategic considerations and practical methodologies for the efficient synthesis of this target molecule. The document covers the preparation of key precursors, including 6-(trifluoromethyl)nicotinic acid and its methyl ester, and culminates in a detailed exploration of the pivotal Claisen condensation reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical analysis of the synthetic routes.
Introduction: The Significance of Trifluoromethylated Pyridines
The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physicochemical and biological properties.[1] In medicinal and agricultural chemistry, the -CF3 group is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[2] When appended to a pyridine ring, these effects are synergistic, making trifluoromethylpyridines a cornerstone for the design of modern therapeutic agents and crop protection chemicals.[3] Methyl 6-(trifluoromethyl)nicotinoylacetate (CAS No. 386704-15-0), with the molecular formula C10H8F3NO3, is a key building block that combines the desirable attributes of the trifluoromethylpyridine scaffold with the versatile reactivity of a β-keto ester.[4][5] This guide elucidates the primary synthetic strategies for its preparation.
Retrosynthetic Analysis and Strategic Overview
The synthesis of Methyl 6-(trifluoromethyl)nicotinoylacetate logically proceeds through a retrosynthetic disconnection of the β-keto ester functionality. This reveals a Claisen condensation between a nucleophilic enolate of methyl acetate and an electrophilic ester, Methyl 6-(trifluoromethyl)nicotinate. The synthesis can therefore be dissected into two principal stages: the preparation of the key precursor, Methyl 6-(trifluoromethyl)nicotinate, and the subsequent Claisen condensation to afford the target molecule.
Caption: Retrosynthetic analysis of Methyl 6-(trifluoromethyl)nicotinoylacetate.
Synthesis of Key Precursor: Methyl 6-(trifluoromethyl)nicotinate
The successful synthesis of the target β-keto ester is contingent upon the efficient preparation of its immediate precursor, Methyl 6-(trifluoromethyl)nicotinate (CAS No. 221313-10-6).[6] This is typically achieved through the esterification of 6-(trifluoromethyl)nicotinic acid.
Preparation of 6-(Trifluoromethyl)nicotinic Acid
6-(Trifluoromethyl)nicotinic acid is a crucial intermediate and can be synthesized via several routes.[7] One common method involves the dehalogenation of a chlorinated precursor.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid [7]
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Reaction Setup: In a 200 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a three-way cock, charge 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 mL).
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Base Addition: Cool the stirred suspension in an ice-water bath and add triethylamine (9.0 g, 0.088 mol) dropwise.
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Catalyst and Hydrogenation: Purge the system with nitrogen, then introduce 5% Palladium on carbon (1.0 g). Replace the nitrogen atmosphere with hydrogen using a balloon.
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Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the starting material by liquid chromatography.
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Work-up: Upon completion, evaporate the methanol under reduced pressure. Dissolve the residue in 100 mL of water.
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Crystallization: Cool the aqueous solution to approximately 15°C and add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to induce crystallization.
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Isolation and Purification: Age the mixture for about one hour at the same temperature, then filter the solid using a Nutsche filter. Wash the filter cake with 25 mL of cold water. Dry the solid in an oven at 50°C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder (crude yield: 90.4%).[7]
| Property | Value | Source |
| Melting Point | 193-197 °C | [7] |
| Boiling Point | 259.3 °C at 760 mmHg | [7] |
| Density | 1.484 g/cm³ | [7] |
Esterification to Methyl 6-(trifluoromethyl)nicotinate
The conversion of 6-(trifluoromethyl)nicotinic acid to its corresponding methyl ester is a standard esterification reaction, often catalyzed by a strong acid. An analogous procedure for the esterification of 6-methylnicotinic acid provides a reliable protocol.[8]
Experimental Protocol: Synthesis of Methyl 6-(trifluoromethyl)nicotinate (adapted from a similar procedure)[8]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-(trifluoromethyl)nicotinic acid (1 equivalent) in methanol.
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Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.
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Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-(trifluoromethyl)nicotinate.
| Property | Value | Source |
| Molecular Formula | C8H6F3NO2 | [6] |
| Molecular Weight | 205.14 g/mol | [9] |
| Melting Point | 54-56 °C | [10] |
| Solubility | Soluble in acetone, insoluble in water. | [10] |
Core Synthesis: Claisen Condensation to Methyl 6-(trifluoromethyl)nicotinoylacetate
The final and pivotal step in the synthesis is the Claisen condensation of Methyl 6-(trifluoromethyl)nicotinate with the enolate of methyl acetate. This reaction forms the carbon-carbon bond that defines the β-keto ester structure of the target molecule. A patent for a similar ester condensation provides insight into the likely reaction conditions.[11]
Caption: General workflow for the Claisen condensation.
Mechanistic Considerations: The Claisen condensation is initiated by the deprotonation of the α-carbon of methyl acetate by a strong, non-nucleophilic base to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of Methyl 6-(trifluoromethyl)nicotinate. Subsequent elimination of a methoxide leaving group yields the desired β-keto ester. The choice of base is critical to avoid side reactions such as saponification of the esters. Strong bases like sodium hydride (NaH) or sodium tert-butoxide are commonly employed.[11]
Experimental Protocol: Synthesis of Methyl 6-(trifluoromethyl)nicotinoylacetate (Proposed, based on analogous reactions)[11]
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (or another suitable base) in an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Enolate Formation: Cool the suspension in an ice-water bath and add a solution of methyl acetate in the same anhydrous solvent dropwise via the dropping funnel. Stir the mixture at this temperature for a period to ensure complete enolate formation.
-
Addition of the Electrophile: Add a solution of Methyl 6-(trifluoromethyl)nicotinate in the anhydrous solvent dropwise to the reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
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Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Anticipated Characterization Data:
While specific experimental data for Methyl 6-(trifluoromethyl)nicotinoylacetate is not widely published, the following are expected spectroscopic features based on its structure:
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¹H NMR: The spectrum should exhibit signals corresponding to the aromatic protons of the pyridine ring, a singlet for the methoxy group of the ester, and a singlet for the methylene protons of the β-keto ester moiety. The integration of these signals will be consistent with the number of protons in each environment.
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¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbons of the ester and ketone, the carbons of the trifluoromethyl group (likely a quartet due to C-F coupling), the aromatic carbons of the pyridine ring, the methoxy carbon, and the methylene carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (247.17 g/mol ).
Conclusion
The synthesis of Methyl 6-(trifluoromethyl)nicotinoylacetate is a multi-step process that leverages well-established organic transformations. The key to a successful synthesis lies in the efficient preparation of the precursor, Methyl 6-(trifluoromethyl)nicotinate, and the carefully controlled Claisen condensation to form the final β-keto ester. This guide provides a robust framework for researchers and drug development professionals to approach the synthesis of this important fluorinated building block. The methodologies described herein are scalable and can be adapted for the production of various analogs for further investigation in pharmaceutical and agrochemical research.
References
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Fujikawa, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 131-145. Available from: [Link]
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PubChem. (n.d.). Methyl 6-(trifluoromethyl)nicotinate. National Center for Biotechnology Information. Retrieved from: [Link]
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Fluoropharm. (n.d.). 386704-15-0 | Methyl 6-(trifluoromethyl)nicotinoylacetate. Retrieved from: [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
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- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
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